
H-DL-Ala-DL-Phe-DL-Lys-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Ala-DL-Phe-DL-Lys-AMC is a synthetic peptide compound that serves as a fluorogenic substrate. It is primarily used in biochemical assays to measure the activity of enzymes such as plasmin. The compound is composed of three amino acids: alanine, phenylalanine, and lysine, linked to a 7-amino-4-methylcoumarin (AMC) moiety, which is responsible for its fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Phe-DL-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The AMC moiety is introduced at the C-terminus of the peptide sequence through a condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Ala-DL-Phe-DL-Lys-AMC primarily undergoes hydrolysis reactions when exposed to specific enzymes. The cleavage of the peptide bond releases the AMC moiety, which fluoresces upon excitation .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation. The hydrolysis reactions typically occur under physiological conditions, with enzymes such as plasmin acting as catalysts .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is the free AMC moiety, which exhibits strong fluorescence. This property is utilized in various assays to quantify enzyme activity .
Wissenschaftliche Forschungsanwendungen
H-DL-Ala-DL-Phe-DL-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell-based assays to monitor protease activity in real-time.
Medicine: Utilized in diagnostic assays to detect abnormalities in enzyme activity, which can be indicative of certain diseases.
Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting proteolytic enzymes
Wirkmechanismus
The mechanism of action of H-DL-Ala-DL-Phe-DL-Lys-AMC involves its cleavage by specific enzymes, such as plasmin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing the AMC moiety. The free AMC then fluoresces upon excitation, allowing for the quantification of enzyme activity. This mechanism is crucial for its use in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Ala-DL-Phe-DL-Lys-EACA-NH2: Another peptide substrate used for plasmin activity assays, but with a different C-terminal modification.
Gly-Pro-AMC hydrobromide: A fluorogenic substrate used to detect dipeptidyl peptidase IV activity.
Uniqueness
H-DL-Ala-DL-Phe-DL-Lys-AMC is unique due to its specific peptide sequence and the presence of the AMC moiety, which provides strong fluorescence upon enzymatic cleavage. This makes it highly suitable for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
Eigenschaften
Molekularformel |
C28H35N5O5 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
6-amino-2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35) |
InChI-Schlüssel |
UBDSSFSCFSBQIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


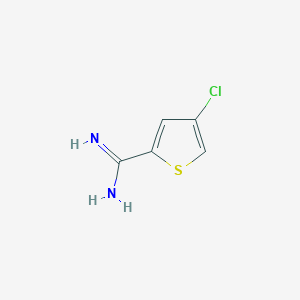
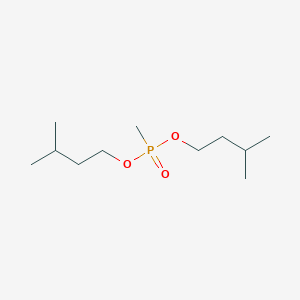

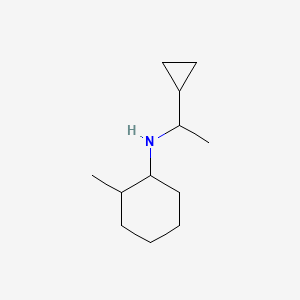
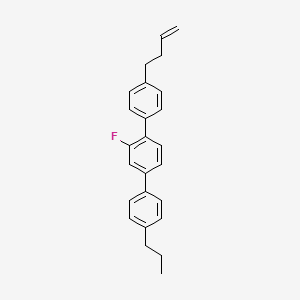


![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)

![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
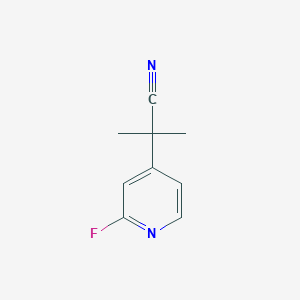
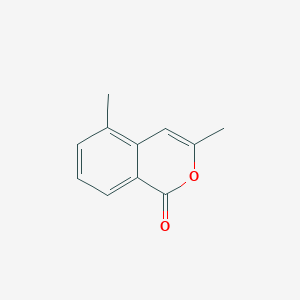

![{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12100089.png)
